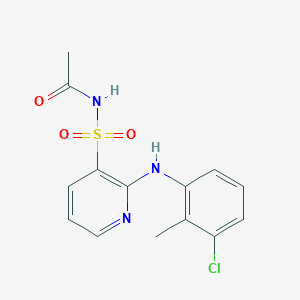
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is commonly referred to as ACMS or ACP and is a sulfonamide derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of ACMS is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and replication of bacteria and cancer cells. ACMS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACMS has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. ACMS has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, ACMS has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACMS in lab experiments is its high purity and stability. ACMS is also relatively easy to synthesize, making it a cost-effective compound to use in experiments. However, ACMS has limitations in terms of its solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on ACMS. One area of interest is the development of new synthetic methods for ACMS that can improve its solubility and stability. Another area of interest is the study of ACMS in combination with other compounds for its potential use in cancer treatment. Additionally, ACMS could be studied for its potential use in other areas of medicine, such as wound healing and inflammation.
Synthesemethoden
The synthesis of N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide involves the reaction of 3-chloro-2-methylaniline with acetyl chloride in the presence of pyridine. The resulting product is then reacted with sulfonamide to obtain the final compound. This synthesis method has been optimized to produce high yields of pure ACMS.
Wissenschaftliche Forschungsanwendungen
ACMS has been studied extensively for its potential applications in medicine. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. ACMS has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and has shown promising results in animal studies.
Eigenschaften
CAS-Nummer |
55841-85-5 |
|---|---|
Produktname |
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide |
Molekularformel |
C14H14ClN3O3S |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
CSYDNAQXSHTNGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



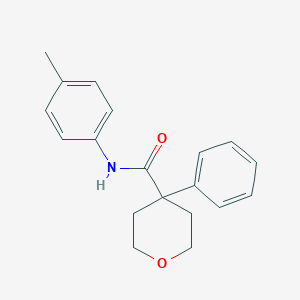
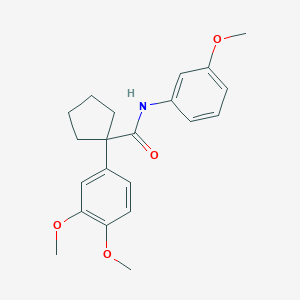
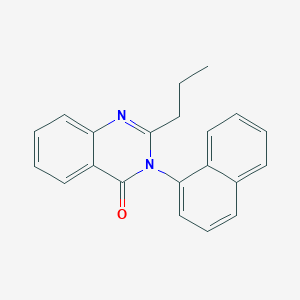
![4-oxo-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B214978.png)
![{1-[(3,4-dimethoxyphenyl)acetyl]-1H-benzimidazol-2-yl}acetonitrile](/img/structure/B214979.png)
![2-[2-(4-fluorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B214981.png)
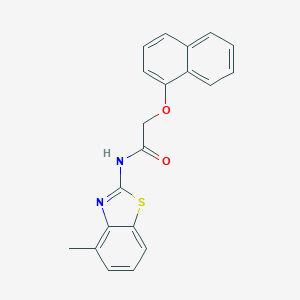
![N-[4-(diethylamino)phenyl]cyclohexanecarboxamide](/img/structure/B214986.png)
![1-(3-{[2-(Benzylsulfanyl)-4,6-dihydroxypyrimidin-5-yl]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B214987.png)
amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B214989.png)
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B214990.png)
![1-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B214992.png)
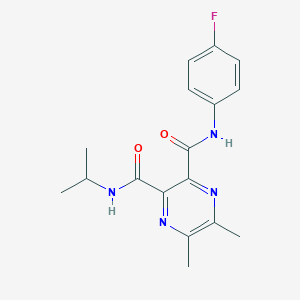
![2-(4-Bromo-2-{[(4Z)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B214998.png)